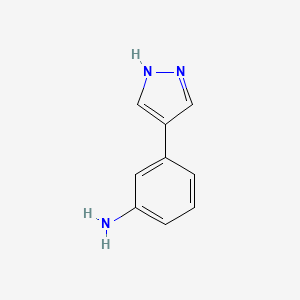

3-(1H-pirazol-4-il)anilina

Descripción general

Descripción

3-(1H-pyrazol-4-yl)aniline is a chemical compound with the CAS number 1170691-45-8 . It is also known as 3-(1H-Pyrazol-4-yl)benzenamine .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as3-(1H-pyrazol-4-yl)aniline, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, Hanam A et al. produced new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles . Molecular Structure Analysis

Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical and Chemical Properties Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . More specific physical and chemical properties of3-(1H-pyrazol-4-yl)aniline are not available in the retrieved papers.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

3-(1H-pirazol-4-il)anilina: sirve como precursor en la síntesis de diversos compuestos heterocíclicos. Estas estructuras son significativas debido a su presencia en numerosas moléculas farmacológicamente activas. El anillo de pirazol, en particular, es un componente en muchos fármacos debido a su potencial terapéutico .

Agentes Antimicrobianos

La investigación ha demostrado que los derivados del pirazol exhiben un amplio espectro de actividades biológicas, incluidas las propiedades antimicrobianas. This compound se puede utilizar para sintetizar compuestos que muestran resultados prometedores contra una variedad de cepas microbianas, lo que podría conducir al desarrollo de nuevos fármacos antimicrobianos .

Propiedades Antioxidantes

Los compuestos derivados de This compound se han estudiado por sus propiedades antioxidantes. Estos antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo, que está relacionado con numerosas enfermedades, incluidos el cáncer y los trastornos neurodegenerativos .

Catálisis

Los derivados del pirazol son conocidos por actuar como ligandos en procesos catalíticos. Pueden formar complejos con metales y facilitar diversas reacciones químicas, lo cual es esencial en la química industrial para la producción de productos químicos finos y farmacéuticos .

Aplicaciones Biomédicas

El grupo pirazol se está explorando por su uso en química biomédica. Por ejemplo, los complejos metálicos que involucran ligandos de pirazol se están investigando por su potencial como agentes quimioterapéuticos .

Ciencia de Materiales

En la ciencia de materiales, los derivados de This compound se utilizan para el desarrollo de nuevos materiales con propiedades específicas, como polímeros conductores o materiales con características ópticas únicas .

Química Agrícola

Los derivados del pirazol también tienen aplicaciones en la química agrícola. Se pueden usar para sintetizar compuestos con propiedades herbicidas, contribuyendo al desarrollo de nuevos agroquímicos .

Desarrollo de Fármacos

Debido a las diversas actividades biológicas de los derivados del pirazol, This compound es valiosa en el desarrollo de fármacos. Puede conducir a la creación de nuevos fármacos con propiedades antiinflamatorias, anticancerígenas y analgésicas .

Safety and Hazards

The safety data sheet for a similar compound, 3-(1-Methyl-1H-pyrazol-3-yl)aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which include 3-(1h-pyrazol-4-yl)aniline, have been found to have a wide range of biological activities . For instance, some pyrazole derivatives have been associated with the inhibition of Syk, a protein that plays a crucial role in the development of hematological malignancies .

Mode of Action

It is known that the introduction of electron-donating groups can enhance the activity of certain compounds

Biochemical Pathways

Pyrazole derivatives have been found to have a broad spectrum of biological activities, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .

Result of Action

Certain pyrazole derivatives have been found to exhibit potent antipromastigote activity , suggesting that 3-(1H-pyrazol-4-yl)aniline may have similar effects.

Propiedades

IUPAC Name |

3-(1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVASNFGSQCRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170691-45-8 | |

| Record name | 3-(1H-pyrazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)

![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)

![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)

![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)

![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)